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Compound of Interest

Compound Name: Methyl 2-hydroxybut-3-enoate

Cat. No.: B1363142 Get Quote

Methyl 2-hydroxybut-3-enoate (C₅H₈O₃, CAS No: 5837-73-0) is a bifunctional molecule of

significant interest in synthetic organic chemistry.[1][2] Its structure, incorporating a hydroxyl

group, an ester, and a vinyl moiety, makes it a valuable chiral precursor for the synthesis of a

wide array of more complex molecules, including pharmaceuticals and natural products. The

precise characterization of this molecule is paramount for its effective use, and this is achieved

through a synergistic application of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the spectral data for methyl 2-hydroxybut-3-
enoate, offering researchers and drug development professionals a detailed interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our

approach moves beyond a simple recitation of values, focusing instead on the causal

relationships between molecular structure and spectral output, thereby providing a self-

validating framework for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Mapping the Proton and Carbon
Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled

insight into the connectivity and chemical environment of atoms. For methyl 2-hydroxybut-3-
enoate, both ¹H and ¹³C NMR are essential for an unambiguous assignment of its structure.
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¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity

to one another. The structure of methyl 2-hydroxybut-3-enoate suggests five unique proton

signals: the hydroxyl proton (-OH), the methoxy protons (-OCH₃), the alpha-proton (-CH(OH)),

and the three protons of the vinyl group (-CH=CH₂).

Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-hydroxybut-3-enoate in

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR

tube. The use of a deuterated solvent is critical to avoid large solvent signals that would

obscure the analyte's peaks.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or

higher) to ensure adequate signal dispersion. Standard acquisition parameters include a 30-

45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(typically 8-16) to achieve a good signal-to-noise ratio.

The ¹H NMR spectrum is interpreted by analyzing four key features: chemical shift (δ),

integration, multiplicity (splitting), and coupling constants (J).
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constants (J,

Hz)

Integration

-OH
Variable (e.g.,

~3.0-4.0)
Singlet (broad) N/A 1H

H-2 (-CH(OH)) ~4.5
Doublet of

Doublets (dd)

J(H2-H3) ≈ 5-6

Hz
1H

-OCH₃ ~3.8 Singlet (s) N/A 3H

H-3 (-CH=) ~5.9

Doublet of

Doublets of

Doublets (ddd)

J(H3-H4cis) ≈

10-11 Hz, J(H3-

H4trans) ≈ 17-18

Hz, J(H3-H2) ≈

5-6 Hz

1H

H-4 (vinyl, trans

to H-3)
~5.4

Doublet of

Doublets (dd)

J(H4trans-H3) ≈

17-18 Hz,

J(H4trans-H4cis)

≈ 1-2 Hz

1H

H-4 (vinyl, cis to

H-3)
~5.3

Doublet of

Doublets (dd)

J(H4cis-H3) ≈

10-11 Hz,

J(H4cis-H4trans)

≈ 1-2 Hz

1H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency.

-OCH₃ (δ ~3.8): These three protons are chemically equivalent and not coupled to any other

protons, resulting in a sharp singlet integrating to 3H. Their downfield shift is due to the

deshielding effect of the adjacent electronegative oxygen atom.[3]

-CH(OH) (H-2, δ ~4.5): This proton is adjacent to both the hydroxyl group and the vinyl

group. Its chemical shift is significantly downfield due to the deshielding effects of the

attached oxygen and the ester's carbonyl group. It is split by the proton on C-3.
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Vinyl Group (H-3, H-4): The vinyl protons exhibit a classic AMX spin system.

H-3 (δ ~5.9): This proton is coupled to H-2 and the two geminal protons on C-4, resulting

in a complex multiplet (ddd). Vinylic protons typically resonate in the 4.5-6.5 ppm range.[3]

[4]

H-4 protons (δ ~5.3-5.4): These two protons are diastereotopic. They are coupled to H-3

with different coupling constants (trans coupling is larger than cis coupling) and to each

other (geminal coupling), appearing as two distinct signals.

-OH (δ ~3.0-4.0): The hydroxyl proton signal is often broad and does not show coupling due

to rapid chemical exchange with trace amounts of water or acid in the solvent. Its chemical

shift is highly variable.

Caption: ¹H-¹H spin-spin coupling in methyl 2-hydroxybut-3-enoate.

¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides a map of the carbon skeleton. With proton decoupling, each unique

carbon atom typically appears as a single sharp line.

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. ¹³C NMR

is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural

abundance of ¹³C and its longer relaxation times, a greater number of scans is required

compared to ¹H NMR.

The structure contains five distinct carbon atoms, and thus five signals are expected in the ¹³C

NMR spectrum.
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Carbon Assignment Chemical Shift (δ, ppm) Rationale

C-1 (C=O) ~172-175

Ester carbonyl carbons are

highly deshielded and appear

far downfield.

C-2 (-CH(OH)) ~70-72

Carbons attached to an

electronegative oxygen atom

are shifted downfield.

C-3 (-CH=) ~135-137
sp² hybridized carbons of an

alkene.

C-4 (=CH₂) ~116-118

Terminal sp² alkene carbon,

typically more shielded than

substituted sp² carbons.[5]

-OCH₃ ~52-54
sp³ carbon attached to an

oxygen atom.

Source for spectral data: PubChem.[1]

The observed chemical shifts align perfectly with established ranges for ester, alcohol, and

vinyl functional groups, providing strong confirmatory evidence for the proposed carbon

framework.

Part 2: Infrared (IR) Spectroscopy - Identifying
Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching, bending).

Sample Application: As methyl 2-hydroxybut-3-enoate is a liquid, a neat spectrum can be

easily obtained. Place a small drop of the neat liquid between two salt plates (e.g., NaCl or

KBr).
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Alternative (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place

a drop of the sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty instrument should be recorded first and automatically

subtracted from the sample spectrum.

The IR spectrum is characterized by several key absorption bands that act as fingerprints for

the molecule's functional groups.[6][7]

Frequency Range

(cm⁻¹)
Vibrational Mode Functional Group Interpretation

3650 - 3200 (broad) O-H stretch Alcohol (-OH)

The broadness of this

peak is a hallmark of

hydrogen bonding

between molecules.[6]

3100 - 3000 =C-H stretch Alkene (Vinyl)

Stretching vibration of

the hydrogens

attached to the sp²

carbons.

~1735 (strong, sharp) C=O stretch Ester

This is one of the

most intense and

recognizable peaks in

the spectrum.[6][8]

~1645 C=C stretch Alkene (Vinyl)

Indicates the

presence of the

carbon-carbon double

bond.

1300 - 1000 (strong) C-O stretch Ester & Alcohol

Esters typically show

two strong C-O

stretching bands.[8]

Source for spectral data: PubChem, SpectraBase.[1]
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The simultaneous presence of a strong, broad O-H stretch, a very strong and sharp C=O

stretch at ~1735 cm⁻¹, and C=C/C-H alkene stretches provides unequivocal evidence for the

three key functional groups in the molecule.

Caption: Key functional groups and their corresponding IR absorption regions.

Part 3: Mass Spectrometry (MS) - Determining Mass
and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization. For methyl 2-hydroxybut-3-enoate
(Molecular Weight: 116.11 g/mol ), Electron Ionization (EI) is a common method.[1]

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC)

coupled to a Mass Spectrometer (MS). The GC separates the analyte from any impurities

before it enters the MS.

Ionization and Analysis: In the MS source, the molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are

separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum plots ion abundance versus m/z.
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m/z Value Proposed Fragment Proposed Loss Significance

116 [C₅H₈O₃]⁺• N/A

Molecular Ion (M⁺•).

Confirms the

molecular weight. May

be of low abundance.

85 [M - OCH₃]⁺ •OCH₃ (31 Da)

Loss of the methoxy

radical via cleavage

adjacent to the

carbonyl group.

59 [COOCH₃]⁺ •CH(OH)CH=CH₂

Acylium ion from

cleavage of the C1-C2

bond.

57 [CH(OH)CH=CH₂]⁺• •COOCH₃ (59 Da)

Loss of the

carbomethoxy radical,

a common

fragmentation for

esters.[9] This is often

a significant peak.

29 [CHO]⁺ -

A common fragment in

oxygen-containing

compounds.

Source for spectral data: PubChem, NIST Mass Spectrometry Data Center.[1]

The fragmentation pattern is consistent with that of an unsaturated α-hydroxy ester. The loss of

the ester's alkoxy group and α-cleavage are characteristic pathways that help confirm the

connectivity of the functional groups.[9][10]

[C₅H₈O₃]⁺•
m/z = 116

[M - OCH₃]⁺
m/z = 85- •OCH₃

[M - COOCH₃]⁺•
m/z = 57

- •COOCH₃
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1363142?utm_src=pdf-body-img
https://www.benchchem.com/product/b1363142?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxybut-3-enoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxybut-3-enoate
https://cymitquimica.com/products/IN-DA003PSS/methyl-2-hydroxybut-3-enoate/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/06%3A_Structural_Identification_of_Organic_Compounds-_IR_and_NMR_Spectroscopy/6.06%3A_H_NMR_Spectra_and_Interpretation_(Part_I)
https://www.researchgate.net/figure/1-H-NMR-spectrum-of-vinyl-PB-B-in-Table-I_fig3_303891071
https://pubmed.ncbi.nlm.nih.gov/3828362/
https://pubmed.ncbi.nlm.nih.gov/3828362/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.purdue.edu/science/science-express/labs/labs/IR%20Spectroscopy%20of%20Esters.doc
https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/product/b1363142#methyl-2-hydroxybut-3-enoate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1363142#methyl-2-hydroxybut-3-enoate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1363142#methyl-2-hydroxybut-3-enoate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1363142#methyl-2-hydroxybut-3-enoate-spectral-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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